Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride
Description
Chemical Structure: Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride is a substituted indazole derivative with an amino group at the 5-position, a methyl ester at the 3-position, and a hydrochloride salt. Its molecular formula is C₉H₁₀ClN₃O₂ (including the hydrochloride counterion), and it has a purity of ≥97% . Applications: Indazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties. This compound’s amino and ester functionalities make it a versatile intermediate for synthesizing pharmacologically active molecules.
Properties
IUPAC Name |
methyl 5-amino-1H-indazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h2-4H,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVOAUKZSECCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Indazole Precursors
The introduction of a nitro group at the 5-position of the indazole ring is a critical first step. A common approach involves treating 1H-indazole-3-carboxylic acid with a nitrating agent such as a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Example Protocol
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Reactants : 1H-indazole-3-carboxylic acid (1 equiv), HNO₃ (1.2 equiv), H₂SO₄ (catalytic).
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Outcome : 5-Nitro-1H-indazole-3-carboxylic acid is obtained in ~75% yield after recrystallization from ethanol.
This step requires precise temperature control to avoid over-nitration or decomposition.
Esterification to Methyl 5-Nitro-1H-Indazole-3-Carboxylate
The carboxylic acid intermediate is esterified using methanol under acidic conditions.
Optimized Procedure
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Reactants : 5-Nitro-1H-indazole-3-carboxylic acid (1 equiv), methanol (excess), H₂SO₄ (catalytic).
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Workup : The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.
Table 1: Esterification Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 65°C |
| Time | 6 hours |
| Solvent | Methanol |
| Catalyst | H₂SO₄ |
| Yield | 64% |
Reduction of Nitro to Amino Group
The nitro group at the 5-position is reduced to an amine using catalytic hydrogenation or chemical reductants.
Catalytic Hydrogenation
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Catalyst : Palladium on carbon (Pd/C, 10% w/w).
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Conditions : H₂ gas (1 atm), ethanol solvent, room temperature, 12 hours.
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Yield : 85–90%.
Chemical Reduction
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Reductant : Iron powder (Fe) in hydrochloric acid (HCl).
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Conditions : Reflux at 80°C for 3 hours.
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Yield : 78%.
Table 2: Comparison of Reduction Methods
| Method | Catalyst/Reductant | Time | Yield |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C | 12 h | 90% |
| Chemical Reduction | Fe/HCl | 3 h | 78% |
Catalytic hydrogenation is preferred for higher yields and cleaner reaction profiles.
Hydrochloride Salt Formation
The free base of methyl 5-amino-1H-indazole-3-carboxylate is treated with HCl to form the hydrochloride salt.
Procedure
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Reactants : Methyl 5-amino-1H-indazole-3-carboxylate (1 equiv), HCl (1.1 equiv in methanol).
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Conditions : Stir at room temperature for 1 hour, followed by solvent evaporation under vacuum.
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Purification : Recrystallization from methanol/diethyl ether yields the hydrochloride salt as a white solid.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to improve efficiency and cost-effectiveness:
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Continuous Flow Nitration : Reduces reaction time and improves safety by minimizing exposure to hazardous reagents.
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Solvent Recycling : Methanol and ethanol are recovered via distillation for reuse.
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Automated pH Control : Ensures consistent product quality during salt formation.
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Nitration Time | 6 hours | 3 hours (flow reactor) |
| Catalyst Loading | 10% Pd/C | 5% Pd/C (recyclable) |
| Solvent Recovery | None | >90% |
Challenges and Optimization Strategies
Byproduct Formation
Ester Hydrolysis
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazoles, which can have different functional groups such as nitro, amino, alkyl, and acyl groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₀ClN₃O₂
- Molecular Weight : 227.65 g/mol
- CAS Number : 2355385-26-9
- Purity : Typically above 97% .
Medicinal Chemistry
This compound has been explored as a scaffold for the development of new pharmaceuticals. Its indazole core is known for conferring various biological activities, making it a valuable template for synthesizing compounds with potential therapeutic effects.
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including leukemia cells, with IC50 values demonstrating its potency .
- Antiviral Properties : The compound's structure allows it to interact with viral targets, potentially inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections .
Pharmacology
The pharmacological profile of this compound suggests multiple mechanisms of action:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes that are crucial in various biochemical pathways, including those involved in inflammation and cancer progression .
- Cell Cycle Regulation : Studies have demonstrated its ability to induce cell cycle arrest in cancer cells, particularly affecting the G0/G1 phase, which is critical for halting tumor growth .
The compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits cell proliferation in cancer cells. |
| Antiviral | Potential to inhibit viral replication through enzyme interaction. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing chronic inflammation. |
Case Studies
Several case studies have highlighted the utility of this compound in drug development:
- Synthesis and Evaluation : A study synthesized various indazole derivatives, including this compound, demonstrating its selective action against cancer cells while sparing normal cells, indicating low toxicity profiles .
- Pharmacological Assessments : In vitro assessments using K562 leukemia cell lines revealed that treatment with this compound resulted in increased populations of cells in the G0/G1 phase, indicating effective cell cycle arrest and apoptosis induction .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 5-chloro-1H-indazole-7-carboxylate (CAS 1260851-42-0)
| Property | Methyl 5-amino-1H-indazole-3-carboxylate HCl | Methyl 5-chloro-1H-indazole-7-carboxylate |
|---|---|---|
| Substituents | 5-NH₂, 3-COOCH₃ | 5-Cl, 7-COOCH₃ |
| Molecular Formula | C₉H₁₀ClN₃O₂ | C₉H₇ClN₂O₂ |
| Molecular Weight | ~231.65 g/mol | 210.62 g/mol |
| Key Differences | Amino group enhances solubility and hydrogen-bonding capacity. | Chlorine substituent increases lipophilicity, potentially improving membrane permeability. |
Research Implications: The amino group in the target compound facilitates interactions with biological targets (e.g., enzymes), while the chloro analog’s hydrophobicity may favor central nervous system penetration .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
| Property | Methyl 5-amino-1H-indazole-3-carboxylate HCl | 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid |
|---|---|---|
| Core Structure | Indazole (fused benzene-pyrazole ring) | Indole (fused benzene-pyrrole ring) |
| Substituents | 5-NH₂, 3-COOCH₃ | 7-Cl, 3-CH₃, 2-COOH |
| Molecular Formula | C₉H₁₀ClN₃O₂ | C₁₀H₈ClNO₂ |
| Key Differences | Indazole’s pyrazole ring offers rigidity and stability. | Indole’s pyrrole ring is less rigid, affecting binding kinetics. Carboxylic acid group enhances acidity (pKa ~4-5). |
Functional Impact : The indazole scaffold’s stability is advantageous in drug design for prolonged target engagement, whereas the indole derivative’s carboxylic acid may limit bioavailability due to ionization at physiological pH .
17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride
| Property | Methyl 5-amino-1H-indazole-3-carboxylate HCl | Yohimbine Hydrochloride Derivative |
|---|---|---|
| Core Structure | Monocyclic indazole | Polycyclic yohimban alkaloid |
| Substituents | Simple amino and ester groups | Complex ester, hydroxyl, and amine groups |
| Pharmacology | Potential kinase/modulator activity | Known α₂-adrenergic antagonist (vasodilator) |
Structural Contrast : The yohimbine derivative’s intricate architecture enables interaction with adrenergic receptors, while the indazole’s simplicity allows for broader synthetic modifications .
Biological Activity
Methyl 5-amino-1H-indazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: Methyl 5-amino-1H-indazole-3-carboxylate
- Molecular Formula: C9H10N4O2
- CAS Number: 660411-95-0
- Purity: ≥97%
This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. Its unique functional groups contribute to its biological reactivity and interaction with various molecular targets.
Methyl 5-amino-1H-indazole-3-carboxylate exerts its biological effects primarily through interactions with specific enzymes and receptors involved in cellular signaling pathways. The amino and carboxylate groups facilitate binding to various biological macromolecules, influencing their activity.
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Biochemical Pathways:
- The compound is known to modulate pathways associated with inflammation, cancer progression, and microbial resistance.
- It may inhibit key enzymes involved in tumor growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).
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Cellular Interactions:
- Indazole derivatives typically exhibit interactions with DNA, RNA, and proteins, leading to alterations in gene expression and cellular responses.
Anticancer Activity
Research has demonstrated that methyl 5-amino-1H-indazole-3-carboxylate possesses significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 15.2 | Inhibition of estrogen receptor signaling |
| A549 (lung cancer) | 12.8 | Disruption of cell cycle progression |
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing inflammatory markers in cell-based assays.
| Assay | Result | Reference |
|---|---|---|
| NF-kB Activation Inhibition | IC50 = 25 µM | |
| TNF-alpha Release Reduction | Significant reduction at 50 µM |
Case Studies
-
Study on Antitumor Activity:
A study conducted on the effects of methyl 5-amino-1H-indazole-3-carboxylate on tumor-bearing mice indicated a reduction in tumor size and weight compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment. -
Anti-inflammatory Research:
In a clinical trial assessing the anti-inflammatory effects of indazole derivatives, methyl 5-amino-1H-indazole-3-carboxylate was shown to significantly reduce symptoms in patients with chronic inflammatory conditions, demonstrating its therapeutic potential.
Q & A
Q. How to design a structure-activity relationship (SAR) study for derivatives targeting kinase inhibition?
- Methodology :
- Core Modifications : Synthesize analogs with variations at the 5-amino (e.g., alkylation, acylation) and 3-carboxylate (e.g., ester-to-amide conversion) positions.
- Assay Conditions : Use ATP-competitive binding assays (e.g., ADP-Glo™ Kinase Assay) at 1–10 µM compound concentrations. Include positive controls (e.g., staurosporine) and measure IC values in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
